![molecular formula C18H16N4O3S B496122 {[9-(2-Phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl]thio}acetic acid CAS No. 676630-78-7](/img/structure/B496122.png)
{[9-(2-Phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl]thio}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“{[9-(2-Phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl]thio}acetic acid” is a chemical compound with the molecular formula C18H16N4O3S and a molecular weight of 368.41 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound includes a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The structure also includes a benzimidazole ring and a phenoxyethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 368.41 and a molecular formula of C18H16N4O3S . Other specific physical and chemical properties like melting point, boiling point, and density are not available in the resources I have.Scientific Research Applications
Antimicrobial Activity
Compounds with a similar structure have been evaluated for their antibacterial and antifungal activities . They are tested based on the diameters of the zones of inhibition they create, which indicates their effectiveness against various microbial strains .
Synthetic and Medicinal Chemistry
The triazolo-benzimidazole core is a significant structure in medicinal chemistry due to its potential biological activities. It’s often explored in the synthesis of new compounds with possible therapeutic applications .
Tuberculosis Treatment
Related compounds have been designed and synthesized for biological evaluation against tuberculosis. A luminescent Mycobacterium tuberculosis lab strain is used as a prototype for testing .
Cancer Research
Some derivatives have shown significant antitumor activity against human cell lines, such as HeLa cells, which are known to express high levels of EGFR (Epidermal Growth Factor Receptor) .
Anti-Tubercular Potential
Imidazole-containing compounds have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis strains, showing potent activity compared to other compounds .
Green Chemistry Synthesis
There has been development in catalyst-free synthesis methods for related compounds, which is part of green chemistry efforts to reduce environmental impact during chemical synthesis .
Safety and Hazards
Mechanism of Action
Target of Action
Triazole compounds, which are a key structural component of this molecule, are known to interact with a variety of enzymes and receptors in biological systems . They are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Mode of Action
Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The presence of a triazole nucleus in this compound suggests that it may interact with its targets in a similar manner.
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibition (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors), and antitubercular agents . This suggests that the compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
The presence of a triazole nucleus in this compound suggests that it may have similar pharmacokinetic properties to other triazole-containing drugs .
Result of Action
Given the wide range of pharmacological activities exhibited by triazole compounds , it can be inferred that this compound may have diverse molecular and cellular effects.
Action Environment
The synthesis of triazole compounds has been reported to be environmentally benign, producing water and ammonia as the only by-products, and exhibiting a low environmental factor, eco-scale penalty, and process mass intensity . This suggests that the compound may have a favorable environmental profile.
properties
IUPAC Name |
2-[[4-(2-phenoxyethyl)-[1,2,4]triazolo[4,3-a]benzimidazol-1-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c23-16(24)12-26-18-20-19-17-21(10-11-25-13-6-2-1-3-7-13)14-8-4-5-9-15(14)22(17)18/h1-9H,10-12H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFLRKYXKXHEMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N4C2=NN=C4SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[9-(2-Phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl]thio}acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

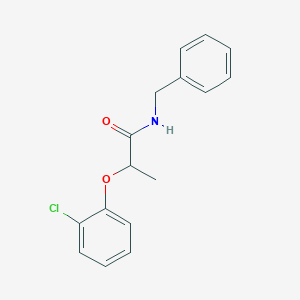
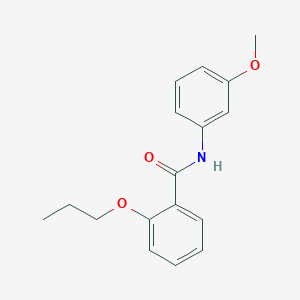

![N-[2-(1-azepanylcarbonyl)phenyl]isonicotinamide](/img/structure/B496043.png)
![4-{[2-(2-Chlorophenoxy)propanoyl]amino}benzamide](/img/structure/B496044.png)
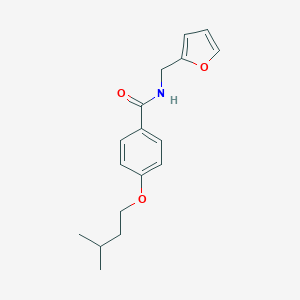
![N-{2-[(allylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B496046.png)
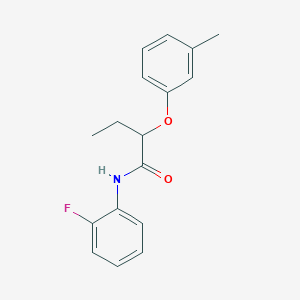
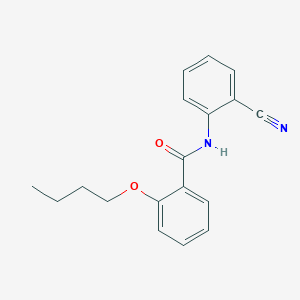
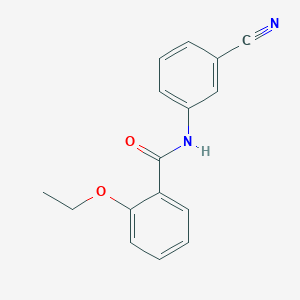
![N-[4-(acetylamino)phenyl]-2-butoxybenzamide](/img/structure/B496054.png)
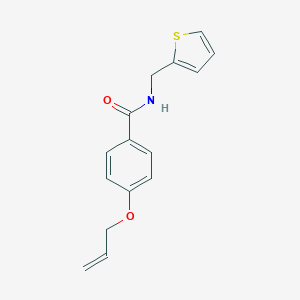
![N-[4-(2-methylpropoxy)phenyl]-2-phenoxyacetamide](/img/structure/B496056.png)
![N-[4-(2-methylpropoxy)phenyl]-2-phenylacetamide](/img/structure/B496059.png)